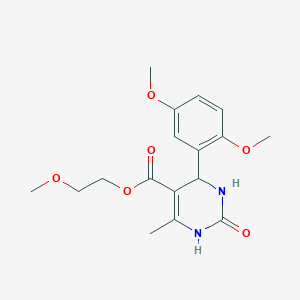![molecular formula C22H28N2O4S B5009820 N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)
N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MDL-72222, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the μ-opioid receptor and has been shown to have potential applications in the study of pain management, addiction, and other related fields.
Mécanisme D'action
N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective antagonist of the μ-opioid receptor, blocking the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a decrease in the activation of the receptor and a reduction in the downstream effects of opioid signaling.
Biochemical and Physiological Effects:
The primary effect of this compound is the inhibition of μ-opioid receptor signaling. This can lead to a reduction in pain perception, as well as a decrease in the rewarding effects of opioids. Additionally, it may have effects on other systems that are regulated by the μ-opioid receptor, such as the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide in scientific research is its selectivity for the μ-opioid receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other receptors or systems, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research involving N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new drugs that target the μ-opioid receptor, based on the structure and mechanism of this compound. Additionally, further investigation into the role of the μ-opioid receptor in pain management and addiction could lead to new therapies for these conditions. Finally, research into the off-target effects of this compound could help to clarify its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps, including the reaction of piperidine with benzyl chloroformate, followed by the addition of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
Applications De Recherche Scientifique
N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research for its ability to selectively block the μ-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, and as such, this compound has potential applications in the study of these areas. In particular, it has been used to investigate the role of the μ-opioid receptor in pain management and addiction, as well as to develop new drugs that target this receptor.
Propriétés
IUPAC Name |
N-benzyl-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-13-20(28-3)21(14-17(16)2)29(26,27)24-11-9-19(10-12-24)22(25)23-15-18-7-5-4-6-8-18/h4-8,13-14,19H,9-12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDYADRSOYJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5009757.png)
![1-[3-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5009764.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5009773.png)

![4-bromo-2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5009787.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5009795.png)
![2-[(2-hydroxyethyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5009796.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009803.png)

![2-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5009833.png)
![N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5009838.png)
![S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)